Pyrimido(3,4-a)indole, 1,2,3,4-tetrahydro-7-bromo-2,3,5-trimethyl-
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Overview
Description
1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole is a heterocyclic compound that belongs to the indole family Indoles are significant in natural products and drugs due to their diverse biological activities
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole derivatives. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions . Another approach is the one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and operationally straightforward . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors, exerting their effects through modulation of signaling pathways. For instance, they may inhibit enzymes or receptors involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole can be compared with other indole derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its diverse pharmacological activities, including anti-inflammatory and neuroprotective effects.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Rutaecarpine: An indole alkaloid with potential anticancer and anti-inflammatory properties.
The uniqueness of 1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole lies in its specific substitution pattern, which may confer distinct biological activities and synthetic utility.
Properties
CAS No. |
61467-34-3 |
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Molecular Formula |
C14H17BrN2 |
Molecular Weight |
293.20 g/mol |
IUPAC Name |
7-bromo-2,3,5-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole |
InChI |
InChI=1S/C14H17BrN2/c1-9-6-14-10(2)12-7-11(15)4-5-13(12)17(14)8-16(9)3/h4-5,7,9H,6,8H2,1-3H3 |
InChI Key |
MMOXJIYOWNYEMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C3=C(N2CN1C)C=CC(=C3)Br)C |
Origin of Product |
United States |
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